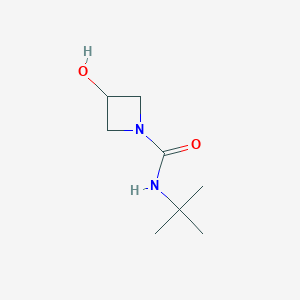

1-t-Butylcarbamoyl-3-hydroxyazetidine

描述

Historical Development of Azetidine Research

The history of azetidine chemistry extends back to the early twentieth century, with foundational research beginning in 1907 through Schiff base reactions involving aniline and aldehyde cycloaddition processes. The systematic study of azetidine compounds gained significant momentum following Alexander Fleming's discovery of penicillin, which highlighted the importance of beta-lactam ring systems in biological applications. This historical context established the foundation for understanding four-membered nitrogen-containing heterocycles as essential components in organic synthetic chemistry.

The evolution of azetidine research has been driven by the continuing need for more active compounds against bacterial and fungal resistance mechanisms that emerged over decades of antibiotic use. Early investigations focused primarily on the structural characteristics and synthetic accessibility of these compounds, while subsequent research expanded to encompass their broader applications in pharmaceutical development. The recognition that azetidines have been known since the 1950s, despite their increasing popularity in contemporary drug discovery, underscores the gradual but persistent development of this chemical field.

Structural Characteristics of Azetidine Ring Systems

Azetidine represents a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom arranged in a four-membered ring configuration. The fundamental structure consists of an azacyclobutane framework, where the nitrogen atom occupies a strategic position within the cyclic arrangement. The parent compound exists as a liquid at room temperature and exhibits a characteristic strong ammonia-like odor, reflecting its basic nature compared to most secondary amines.

The structural integrity of the azetidine ring system derives from its unique geometric constraints, which create significant ring strain that influences both chemical reactivity and conformational behavior. Theoretical calculations using ab initio methods have revealed that the azetidine radical cation adopts a planar ring structure with the main portion of spin density confined to the 2p orbital on the nitrogen atom. In contrast, the neutral azetidin-1-yl radical demonstrates a puckered ring structure with calculated puckering angles ranging from 12.0 to 15.4 degrees depending on the computational basis set employed.

Gas-phase studies utilizing electron diffraction and microwave spectroscopy have confirmed that neutral azetidine maintains a puckered ring conformation with a puckering angle of 29.7 degrees. This structural flexibility contributes to the compound's ability to adopt different conformations under varying conditions, which has important implications for its chemical behavior and biological interactions.

Physicochemical Properties of Azetidines

The physicochemical characteristics of azetidines make them increasingly attractive scaffolds in pharmaceutical applications, despite their relatively recent emergence in drug discovery contexts. These compounds demonstrate favorable properties including enhanced lipophilicity, improved solubility profiles, and optimized in vitro metabolism compared to more conventional saturated heterocycles such as piperazines, piperidines, and pyrrolidines.

Azetidines serve effectively as bioisosteric replacements for larger ring systems, providing superior drug-like properties while maintaining biological activity. The four-membered ring structure imparts unique steric and electronic characteristics that can be exploited to improve pharmaceutical profiles. Research has demonstrated that azetidine-containing compounds often exhibit enhanced membrane permeability and metabolic stability compared to their larger ring analogs.

The molecular formula of the parent azetidine compound is C₃H₇N with a molecular weight of 57.0944 atomic mass units. The compound is characterized by its basic nature, strong odor, and liquid state at ambient temperature conditions. These fundamental properties provide the foundation for understanding the behavior of more complex azetidine derivatives in various chemical and biological contexts.

Significance of N-Substituted Azetidines in Chemical Research

N-substituted azetidines have emerged as versatile building blocks in contemporary chemical research, particularly in the development of biologically active compounds and pharmaceutical intermediates. The strategic placement of substituents on the nitrogen atom allows for fine-tuning of molecular properties and biological activities, making these compounds valuable tools in medicinal chemistry applications.

The production of azetidine derivatives frequently requires the presence of protective substituent groups on the ring nitrogen atom, which are subsequently removed to provide desired final products. The benzhydryl group has traditionally served this protective function, though research has explored alternative approaches using less bulky protective groups such as benzyl substituents to improve synthetic efficiency and economic viability.

Contemporary pharmaceutical development has witnessed the incorporation of azetidine moieties in numerous approved medications, including delafloxacin, azelnidipine, tebanicline, baricitinib, cobimetinib, tebipenem, and siponimod. These examples demonstrate the successful translation of azetidine chemistry from laboratory research to clinical applications. Furthermore, increasingly complex substituted azetidines, particularly those containing 2,3-disubstitution patterns, have become commonplace in pharmaceutical development strategies.

Chemical proteomic studies have prominently featured azetidine compounds as molecular probes and tool compounds for investigating protein-drug interactions. This application highlights the versatility of azetidine scaffolds in chemical biology research and their potential for developing new therapeutic modalities.

Position of 1-tert-Butylcarbamoyl-3-hydroxyazetidine in the Broader Azetidine Family

1-tert-Butylcarbamoyl-3-hydroxyazetidine, also known as tert-butyl 3-hydroxyazetidine-1-carboxylate, occupies a distinctive position within the azetidine family due to its specific substitution pattern and functional group combination. The compound features both a hydroxyl group at the 3-position and a tert-butyloxycarbonyl protecting group on the nitrogen atom, creating a versatile synthetic intermediate with well-defined chemical properties.

The molecular formula C₈H₁₅NO₃ corresponds to a molecular weight of 173.21 atomic mass units, representing a significant increase in molecular complexity compared to the parent azetidine structure. This increased complexity provides enhanced synthetic utility while maintaining the fundamental structural characteristics that make azetidines valuable in pharmaceutical applications.

The compound serves as a non-cleavable linker in antibody-drug conjugate synthesis, demonstrating its utility in advanced pharmaceutical applications. Additionally, it functions as an alkyl chain-based linker in proteolysis-targeting chimeric molecule synthesis, highlighting its versatility in modern drug development strategies. These applications position 1-tert-butylcarbamoyl-3-hydroxyazetidine as a valuable tool compound that bridges fundamental azetidine chemistry with cutting-edge therapeutic modalities.

Research findings indicate that this compound maintains excellent chemical stability under appropriate storage conditions, with recommended storage at 2-8°C in dark, dry environments. The high purity achievable through standard synthetic methods, typically exceeding 96% by gas chromatographic analysis, supports its use in demanding research applications where material quality is paramount.

Structure

2D Structure

属性

分子式 |

C8H16N2O2 |

|---|---|

分子量 |

172.22 g/mol |

IUPAC 名称 |

N-tert-butyl-3-hydroxyazetidine-1-carboxamide |

InChI |

InChI=1S/C8H16N2O2/c1-8(2,3)9-7(12)10-4-6(11)5-10/h6,11H,4-5H2,1-3H3,(H,9,12) |

InChI 键 |

ZDTYHVVXAMMTNG-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)NC(=O)N1CC(C1)O |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Azetidine derivatives are widely studied for their conformational rigidity and bioactivity. Below, 1-t-Butylcarbamoyl-3-hydroxyazetidine is compared to 1-Benzhydrylazetidin-3-ol (CAS: 18621-17-5), a structurally related compound detailed in .

Structural and Physicochemical Properties

| Property | This compound | 1-Benzhydrylazetidin-3-ol |

|---|---|---|

| Molecular Formula | C₈H₁₆N₃O₂ | C₁₆H₁₇NO |

| Molecular Weight (g/mol) | 204.24 | 239.31 |

| Substituent on N | t-Butylcarbamoyl (NHCOC(CH₃)₃) | Benzhydryl (C₆H₅)₂CH |

| Key Functional Groups | Hydroxyl, carbamoyl | Hydroxyl, aromatic |

| Solubility (Inferred) | Moderate aqueous solubility due to polar carbamoyl group | High lipophilicity due to aromatic substituents |

Substituent-Driven Differences

- In contrast, the benzhydryl group in 1-Benzhydrylazetidin-3-ol provides a planar aromatic structure, favoring π-π stacking or hydrophobic binding .

- Hydrogen Bonding: The carbamoyl group in this compound enables hydrogen-bond donor/acceptor interactions, which may enhance binding to polar targets. The benzhydryl derivative lacks such polar functionality, relying on van der Waals forces for target engagement.

- Synthetic Accessibility : The t-butylcarbamoyl group is synthetically modular, allowing for straightforward derivatization, whereas the benzhydryl group requires multi-step aromatic coupling reactions .

准备方法

Cyclization and Boc Protection Route

A widely used industrially scalable method involves cyclization of halogenated precursors with amines, followed by Boc protection and subsequent functional group transformations.

- Starting from 1,3-dichloro-2,2-dimethylpropane, potassium iodide, and sodium carbonate in DMF, benzylamine is added to form 1-benzyl-3,3-dimethoxy-azetidine intermediate.

- This intermediate is then treated with di-tert-butyl dicarbonate (Boc anhydride) and triethylamine in methylene chloride at 10-40°C to introduce the Boc group, yielding 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine with yields around 91%.

- Hydrolysis under acidic conditions (e.g., aqueous citric acid) followed by crystallization with hexane affords 1-tert-butoxycarbonyl-3-azetidinone (a closely related compound), with yields approximately 80-85%.

- Relatively high yields (up to 91% for Boc protection step).

- Process amenable to industrial scale.

- Crystallization steps improve purity.

- Use of solvents like DMF and methylene chloride, which have environmental concerns.

- Multiple steps with intermediate isolations.

Direct Hydroxylation and Boc Protection

Alternative methods focus on direct introduction of the hydroxy group at the 3-position, followed by Boc protection:

- 3-hydroxyazetidine hydrochloride is prepared by reaction of epoxides (e.g., 3-chloropropylene oxide) with amines under basic conditions.

- The hydroxyazetidine hydrochloride is neutralized and reacted with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 25-30°C for 12 hours to yield N-Boc-3-hydroxyazetidine.

- Purification by extraction and crystallization from petroleum ether yields the product with approximately 78% yield.

- Avoids use of halogenated solvents.

- Straightforward reaction conditions.

- Moderate to good yields.

- Requires careful pH control during neutralization.

- Crystallization at low temperatures (-5 to 0°C) needed for purity.

Base-Mediated Substitution in THF

A method employing potassium tert-butoxide in THF at 0°C for 0.5 hours has been reported for synthesis of 1-N-Boc-3-hydroxyazetidine derivatives:

- Reactants such as l-fluoro-2-methoxy-4-nitro-benzene and 3-hydroxyazetidine-1-carboxylic acid tert-butyl ester are dissolved in THF.

- Potassium tert-butoxide is added dropwise under nitrogen atmosphere.

- After stirring, aqueous workup and extraction yield the product with up to 95% yield.

- The product is isolated as a yellow solid after drying under vacuum.

- High yield (up to 95%).

- Mild reaction conditions (0°C, 0.5h).

- Use of THF, a commonly used solvent in organic synthesis.

- Requires inert atmosphere.

- Use of strong base necessitates careful handling.

Comparative Data Table of Preparation Methods

| Method Description | Key Reagents/Conditions | Yield (%) | Solvents Used | Notes |

|---|---|---|---|---|

| Cyclization of dichloropropane + Boc protection | 1,3-dichloro-2,2-dimethylpropane, benzylamine, Boc2O, Et3N, DMF, CH2Cl2 | 80-91 | DMF, CH2Cl2, hexane | Industrial scale, multiple steps |

| Hydroxylation of azetidine hydrochloride + Boc protection | 3-hydroxyazetidine HCl, NaHCO3, Boc2O, THF, petroleum ether | 78 | THF, petroleum ether | Moderate yield, environmentally friendlier solvents |

| Base-mediated substitution in THF | Potassium tert-butoxide, THF, nitrogen atmosphere | 95 | THF | High yield, mild conditions |

Research Findings and Technical Notes

- The cyclization route involving 1,3-dichloro-2,2-dimethylpropane is well-documented in patents and offers a robust industrial process but suffers from environmental concerns due to solvents like DMF and dichloromethane.

- Direct hydroxylation methods using epoxides and subsequent Boc protection provide a cleaner alternative with fewer by-products and simpler waste treatment.

- The use of potassium tert-butoxide in THF enables high-yield synthesis under mild conditions, but requires strict control of atmosphere and temperature.

- Crystallization steps at controlled temperatures (5-10°C or -5 to 0°C) are critical for obtaining high purity and yield of the final compound.

- The oxidation of 3-hydroxyazetidine to azetidinone derivatives is less favored due to impurity formation and lower yields.

- Environmental and safety considerations push the development toward greener solvents and simpler reaction pathways.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-t-Butylcarbamoyl-3-hydroxyazetidine to improve yield and purity?

- The synthesis typically involves multi-step reactions starting from azetidine precursors, with the tert-butyl carbamoyl group introduced via carbamate-forming reagents like di-tert-butyl dicarbonate (Boc anhydride) . Key parameters include:

- Temperature control : Maintaining ≤0°C during Boc protection to minimize side reactions.

- Solvent selection : Use of anhydrous dichloromethane or THF to enhance reagent solubility and reaction homogeneity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water) to isolate the product, as indicated by its melting point (36–43°C) .

Q. What analytical techniques are critical for confirming the structure of 1-t-Butylcarbamoyl-3-hydroxyazetidine?

- NMR spectroscopy : ¹H and ¹³C NMR to verify the azetidine ring (δ ~3.5–4.5 ppm for CH₂ groups) and tert-butyl carbamoyl moiety (δ ~1.4 ppm for C(CH₃)₃) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (F.W. 173.21) and isotopic patterns .

- Melting point analysis : Consistency with literature values (36–43°C) to assess purity .

Q. How should researchers handle stability challenges during storage of 1-t-Butylcarbamoyl-3-hydroxyazetidine?

- Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the carbamate group. Desiccate to avoid moisture-induced degradation, as the hydroxy group may participate in hydrogen bonding or self-condensation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 1-t-Butylcarbamoyl-3-hydroxyazetidine in nucleophilic substitutions?

- The hydroxy group at C3 acts as a hydrogen-bond donor, enhancing electrophilicity at adjacent positions, while the bulky tert-butyl group sterically shields the carbamoyl moiety, directing substitutions to the azetidine ring . For example:

- Amination : Reactivity at C3 can be modulated by protecting the hydroxy group (e.g., silylation) to prevent unwanted side reactions .

- Hydrolysis : Acidic conditions (HCl/THF) selectively cleave the Boc group, preserving the azetidine core .

Q. How do structural modifications of 1-t-Butylcarbamoyl-3-hydroxyazetidine influence its biological interactions?

- The tert-butyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation, while the hydroxy group enables hydrogen bonding with targets like kinases or GPCRs . Replacements (e.g., methoxy or fluoro substituents) can alter binding affinity and selectivity, as shown in comparative studies of analogous azetidine derivatives .

Q. What strategies resolve contradictions in reported synthetic yields of 1-t-Butylcarbamoyl-3-hydroxyazetidine across studies?

- Variable analysis : Systematically test reaction parameters (e.g., catalyst loading, solvent polarity) using design-of-experiments (DoE) frameworks. For instance, higher yields (>80%) are achievable with slow Boc anhydride addition and rigorous exclusion of moisture .

- Data reconciliation : Cross-validate purity metrics (HPLC, NMR) to distinguish actual yield discrepancies from analytical artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。